Ginsenoside Rh1

Pharmacokinetics Stereoselectivity Bioavailability

20(S)-Ginsenoside Rh1 is the monoglucosylated metabolite of Rg1/Re that achieves systemic circulation and delivers distinct pharmacology. Unlike multi-glycosylated PPTs, Rh1 activates ER (EC50 ~50 μM) without confounding GR, AR, or RAR cross-reactivity — essential for clean ER signaling studies. The C-20 epimer is critical: 20(S)-Rh1 yields 3.2-fold higher AUC than 20(R)-Rh1 in vivo. With an LC50 of 210 μg/mL vs. 15 μg/mL for Rh2, it supports extended cell-based assays requiring low cytotoxicity. Rh1 also upregulates TNFα and IL-8, functionally opposite to Rg1 — making it indispensable for pro-inflammatory mechanistic studies. For reproducible ADME, formulation, or immuno-oncology research, specify CAS 63223-86-9 (20(S)-epimer). Request a COA with HPLC ≥98% and verify epimer identity before procurement.

Molecular Formula C36H62O9
Molecular Weight 638.9 g/mol
CAS No. 63223-86-9
Cat. No. B1671527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenoside Rh1
CAS63223-86-9
Synonymsginsenoside Rh1;  HY-N0604;  HYN0604;  HY N0604;  CS-3834;  CS3834;  CS 3834
Molecular FormulaC36H62O9
Molecular Weight638.9 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C
InChIInChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31+,33+,34+,35+,36-/m0/s1
InChIKeyRAQNTCRNSXYLAH-RFCGZQMISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ginsenoside Rh1 CAS 63223-86-9: Scientific Identity and Core Characteristics for Procurement


Ginsenoside Rh1 (CAS 63223-86-9) is a protopanaxatriol-type ginsenoside, specifically a monoglucosylated metabolite derived from the deglycosylation of ginsenosides Rg1 and Re [1]. It exists as two C-20 epimers: 20(S)-ginsenoside Rh1 (the primary form under CAS 63223-86-9) and 20(R)-ginsenoside Rh1 (CAS 80952-71-2), which differ in stereochemical configuration at the C-20 position [2]. As a deglycosylated metabolite rather than a native abundant ginsenoside, Rh1 exhibits distinct bioavailability and receptor interaction profiles compared to its multi-glycosylated precursors . Commercially, Rh1 is supplied as an analytical reference standard with purity specifications typically ≥95% to ≥98% by HPLC, suitable for quantitative analysis, pharmacological screening, and method validation .

Why Ginsenoside Rh1 Cannot Be Substituted with Other Protopanaxatriol Ginsenosides: Evidence-Based Differentiation


Substituting Ginsenoside Rh1 with other protopanaxatriol (PPT)-type ginsenosides such as Rg1, Re, or Rg2 introduces substantial variability in biological outcomes due to fundamental differences in glycosylation state, metabolic fate, and target engagement. Rh1 is a monoglucosylated metabolite that reaches systemic circulation following oral administration, whereas multi-glycosylated precursors like Rg1 (bearing two glucose moieties) undergo extensive intestinal deglycosylation before absorption and exhibit distinct immunomodulatory effects [1]. Critically, Rh1 displays stereoselective pharmacokinetics: 20(S)-Rh1 and 20(R)-Rh1 exhibit markedly different Cmax and AUC values in vivo, a property not shared by all ginsenoside epimers [2]. Furthermore, Rh1 activates the estrogen receptor with a specific concentration-dependent profile (EC50 ~50 μM) that differs from Rg1's ligand-independent ERα pathway activation [3]. These structural and pharmacological distinctions preclude simple in-class substitution for applications requiring precise target modulation or reproducible pharmacokinetic behavior.

Quantitative Differentiation Guide: Ginsenoside Rh1 vs. Closest Analogs


Stereoselective Pharmacokinetics: 20(S)-Rh1 Exhibits 3.2-Fold Higher AUC Than 20(R)-Rh1 in Rat Plasma

Ginsenoside Rh1 exhibits pronounced stereoselective pharmacokinetic behavior between its 20(S) and 20(R) epimers. Following oral administration of Sheng-Mai-San (SMS) extract in rats, 20(S)-Rh1 achieved substantially higher systemic exposure than 20(R)-Rh1. This stereoselective absorption difference is not uniform across all ginsenoside epimers; for instance, 20(S)- and 20(R)-Rg3 showed different relative exposure patterns [1]. For procurement decisions involving in vivo studies, selecting the correct epimer (20(S)-Rh1, CAS 63223-86-9) versus 20(R)-Rh1 (CAS 80952-71-2) is critical for achieving target plasma concentrations.

Pharmacokinetics Stereoselectivity Bioavailability

Differential Immunomodulation: Rh1 Upregulates TNFα Production Whereas Rg1 Suppresses It in LPS/PMA-Stimulated THP-1 Cells

Ginsenoside Rh1 and its precursor Rg1 exhibit opposite effects on TNFα production in THP-1 cells stimulated with LPS plus PMA. Rh1 (1 mg/L) upregulated TNFα and IL-8 production, whereas Rg1 (1 mg/L) demonstrated inhibitory effects on TNFα production [1]. This functional divergence arises from Rh1 being a deglycosylated metabolite of Rg1, highlighting that the two compounds cannot be used interchangeably in immunological studies. RT-PCR confirmed that Rh1 stimulates TNFα mRNA expression under appropriate stimulatory conditions [1].

Immunomodulation Cytokine regulation Metabolite activity

Cytotoxicity Profile: Rh1 Exhibits 14-Fold Higher LC50 Than Rh2 in THP-1 Leukemia Cells, Indicating Reduced Apoptotic Potency

In a comparative structure-function analysis of ginsenosides in THP-1 human leukemia cells, Ginsenoside Rh1 exhibited significantly lower cytotoxic potency compared to Rh2, PD, and PT. The 50% lethal concentration (LC50) for Rh1 was 210 μg/mL, representing approximately a 14-fold higher value (lower potency) than Rh2 (LC50 = 15 μg/mL) and approximately 16-fold higher than protopanaxadiol (PD, LC50 = 13 μg/mL) [1]. Additionally, Rh1 did not increase apoptotic cells after 24 h of treatment, whereas Rh2 and dexamethasone did; apoptotic effects were observed only after 48-72 h for Rh1 [1].

Cytotoxicity Apoptosis Structure-activity relationship

Nuclear Receptor Selectivity: Rh1 Activates Estrogen Receptor but Not Glucocorticoid, Androgen, or Retinoic Acid Receptors

Ginsenoside Rh1 demonstrates selective activation of the estrogen receptor (ER) without cross-reactivity at other steroid hormone receptors. Rh1 activated estrogen-responsive luciferase reporter gene transcription in MCF-7 breast cancer cells at 50 μM, with activation blocked by the specific ER antagonist ICI 182,780, confirming ER-dependent activity [1]. In contrast, Rh1 failed to activate glucocorticoid receptor (GR), androgen receptor (AR), or retinoic acid receptor (RAR) in CV-1 cells transiently transfected with corresponding receptors [1]. Comparative analysis of multiple ginsenosides confirmed that Rh1, unlike Rh2, does not influence GR transactivation or transrepression in LS180 cells [2].

Nuclear receptor Estrogen receptor Receptor selectivity

CYP3A4 Inhibition: Rh1 Exhibits Competitive Inhibition (Ki = 57.7 μM) While Rb1 Shows No Effect

Ginsenoside Rh1 exhibits competitive inhibition of CYP3A4 with a Ki value of 57.7 ± 9.6 μM, whereas ginsenoside Rb1 shows no marked effects on human cytochrome P450 enzyme activities [1]. F1, another PPT-type metabolite, similarly inhibited CYP3A4 with Ki = 67.8 ± 16.2 μM and showed weaker inhibition of CYP2D6. Rh1 also exhibited weak stimulation rather than inhibition of CYP2E1 activity [1]. This CYP inhibition profile differs from other ginsenosides: a separate study found that Rc, Rf, Rg1, Rh1, and Re did not show significant inhibitory effects on seven CYP isoforms in human liver microsomes, suggesting context-dependent CYP interactions [2].

Drug metabolism CYP450 Drug-drug interaction

Anti-Allergic Activity: Rh1 Inhibits Histamine Release with IC50 = 37 μM and Suppresses IgE-Mediated PCA by 87%

Ginsenoside Rh1 demonstrates potent anti-allergic activity through inhibition of mast cell degranulation. In rat peritoneal mast cells, Rh1 inhibited compound 48/80-induced histamine release with an IC50 value of 37 μM [1]. In an in vivo IgE-mediated passive cutaneous anaphylaxis (PCA) mouse model, Rh1 at 25 mg/kg (i.p.) achieved 87% inhibition of the allergic reaction [1]. While similar anti-allergic properties have been reported for other ginsenosides, this direct quantification of Rh1's IC50 and in vivo efficacy provides specific, actionable data for compound selection in allergy and inflammation research.

Anti-allergic Mast cell Histamine release

Application Scenarios for Ginsenoside Rh1 Based on Verified Differential Evidence


Stereoselective Pharmacokinetic Studies Requiring Defined Epimer Selection

For in vivo bioavailability, ADME, or formulation studies, procurement must specify either 20(S)-Rh1 (CAS 63223-86-9) or 20(R)-Rh1 (CAS 80952-71-2), as these epimers exhibit markedly different pharmacokinetic profiles. In rat studies, 20(S)-Rh1 achieved approximately 3.2-fold higher AUC₀–∞ than 20(R)-Rh1 following oral SMS extract administration, with corresponding differences in Cmax and t1/2 [1]. Analytical reference standards of each epimer are essential for method development and quantification in biological matrices.

Estrogen Receptor-Mediated Pathway Studies Without Glucocorticoid Receptor Cross-Talk

Rh1 selectively activates estrogen receptor (ER) without measurable activity at glucocorticoid, androgen, or retinoic acid receptors [1]. This contrasts with Rh2, which exhibits GR binding (IC50 = 15 ± 1 μM) [2]. Rh1 is therefore suitable for mechanistic studies of ER-dependent signaling where confounding GR, AR, or RAR activation must be excluded. Standard concentrations of 50 μM activate ER-responsive luciferase reporters in MCF-7 cells [1].

Immunomodulation Studies Differentiating Parent Compound (Rg1) from Metabolite (Rh1) Effects

Rh1 and its precursor Rg1 produce opposite effects on TNFα production in stimulated THP-1 cells: Rh1 upregulates TNFα and IL-8, while Rg1 inhibits TNFα production [1]. This functional divergence makes Rh1 essential for studies investigating the immunological consequences of ginsenoside metabolism or for applications requiring pro-inflammatory cytokine stimulation rather than suppression.

Cytotoxicity Screening Where Reduced Apoptotic Potency Is Required

Compared to Rh2 (LC50 = 15 μg/mL) and protopanaxadiol aglycone (LC50 = 13 μg/mL), Rh1 exhibits substantially lower cytotoxic potency (LC50 = 210 μg/mL) in THP-1 leukemia cells and delays apoptosis onset (no effect at 24 h; apoptosis observed only at 48-72 h) [1]. Rh1 is therefore preferable for cell-based assays requiring extended treatment windows or where minimal cytotoxicity is a design constraint.

Analytical Method Development and Quality Control Requiring Certified Reference Standards

Ginsenoside Rh1 is supplied as an analytical reference standard with HPLC purity ≥90% to ≥98%, suitable for LC-MS/MS method validation, content determination in botanical products, and pharmacological screening [1][2]. Certificates of analysis typically include HPLC chromatograms and, for premium grades, qNMR purity verification. The compound is soluble in DMSO at 100 mg/mL (156.52 mM) at 25°C, with lyophilized powder stable for 36 months at -20°C [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ginsenoside Rh1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.